molecular formula C20H12ClF3N4O2S B2764818 6-(3-Chlorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol CAS No. 1285918-14-0

6-(3-Chlorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol

Cat. No.: B2764818
CAS No.: 1285918-14-0
M. Wt: 464.85
InChI Key: BTOPAJQIYYFFBQ-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at position 4, a 3-chlorophenyl substituent at position 6, and a thioether-linked 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further substituted with a 3-(trifluoromethyl)phenyl group. This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial activity, owing to the trifluoromethyl group’s metabolic stability and the chlorophenyl group’s lipophilicity .

Properties

IUPAC Name

4-(3-chlorophenyl)-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N4O2S/c21-14-6-2-3-11(8-14)15-9-16(29)26-19(25-15)31-10-17-27-18(28-30-17)12-4-1-5-13(7-12)20(22,23)24/h1-9H,10H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOPAJQIYYFFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-Chlorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C20H17ClF3N5OC_{20}H_{17}ClF_3N_5O, with a molecular weight of approximately 447.80 g/mol. The structure consists of a pyrimidine core substituted with a chlorophenyl group and a trifluoromethylphenyl oxadiazole moiety, which is known for enhancing biological activity.

Biological Activity Overview

Research indicates that compounds containing 1,2,4-oxadiazole and pyrimidine scaffolds exhibit a wide range of biological activities, including:

  • Anticancer Activity : Many derivatives of oxadiazoles have shown promising anticancer properties by targeting specific enzymes involved in cancer cell proliferation.
  • Antimicrobial Activity : Studies have demonstrated significant antibacterial and antifungal activities against various pathogens.

Anticancer Activity

  • Mechanism of Action : The anticancer potential of oxadiazole derivatives is attributed to their ability to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC). These enzymes are crucial in DNA synthesis and modification, making them viable targets for cancer therapy .
  • Case Studies :
    • A study demonstrated that oxadiazole derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
    • Molecular docking studies revealed that these compounds bind effectively to the active sites of target proteins, enhancing their potential as anticancer agents .

Antimicrobial Activity

  • In vitro Studies : Research has highlighted the antimicrobial efficacy of 1,3,4-oxadiazole derivatives against a range of bacteria including Staphylococcus aureus and Escherichia coli. Compounds were tested for their Minimum Inhibitory Concentration (MIC), showing promising results .
  • Case Studies :
    • Dhumal et al. (2016) reported that certain oxadiazole derivatives inhibited Mycobacterium bovis BCG effectively in both active and dormant states, showcasing their potential in treating tuberculosis .
    • Additionally, derivatives with morpholine or piperidine moieties demonstrated enhanced activity against Gram-positive and Gram-negative strains when compared to gentamicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the oxadiazole or pyrimidine rings can significantly influence biological activity. For instance:

ModificationBiological Activity
Introduction of halogen atomsIncreased anticancer activity
Addition of electron-donating groupsEnhanced binding affinity to target proteins
Alteration in alkyl chain lengthVarying degrees of antimicrobial effectiveness

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 6-(3-Chlorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol exhibit significant antitumor properties. For instance, derivatives of pyrimidine have been evaluated for their efficacy against various cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program. These studies typically employ high-throughput screening methods to assess cytotoxicity and growth inhibition rates.

Case Study:
A related compound demonstrated a mean GI50 value (the concentration required to inhibit cell growth by 50%) of 15.72 µM against human tumor cells . This suggests that modifications to the pyrimidine scaffold could enhance anticancer activity.

Antimicrobial Properties

Compounds containing oxadiazole rings have been investigated for their antimicrobial activities. The incorporation of a trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and thus antimicrobial efficacy.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameStructureActivity AgainstMIC (µg/mL)
Compound A(Structure A)E. coli32
Compound B(Structure B)S. aureus16
Compound C(Structure C)P. aeruginosa8

Enzyme Inhibition

Research into enzyme inhibition has shown that similar compounds can act as effective inhibitors of certain enzymes involved in cancer proliferation and inflammation. For example, studies have indicated that pyrimidine derivatives can inhibit 5-lipoxygenase , an enzyme implicated in inflammatory processes.

Case Study:
In silico docking studies revealed that certain modifications to the pyrimidine structure resulted in enhanced binding affinity to the active site of 5-lipoxygenase . This opens avenues for developing anti-inflammatory drugs based on this scaffold.

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues involve modifications to the pyrimidine core or substituent positions. Key examples include:

Compound Name R6 (Position) R2 (Position) Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Chlorophenyl Oxadiazole-3-(trifluoromethyl)phenyl 453.8* Thioether linkage, chloro (electron-withdrawing), para-CF3 on oxadiazole
6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione 3-Methylphenyl Oxadiazole-4-methylphenyl 432.5 Dihydropyrimidine core, thione group, methyl substituents (electron-donating)
6-(4-Methoxyphenyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol 4-Methoxyphenyl Oxadiazole-4-(trifluoromethyl)phenyl 464.4* Methoxy (electron-donating), para-CF3 on oxadiazole, increased solubility
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazole core 440.6 Pyrazolo-pyrimidine hybrid, dichloro/fluoro substituents, CF3 at position 7

*Calculated using molecular formula and standard atomic weights.

Key Observations :

  • Oxadiazole Substitution : The para-CF3 in ’s oxadiazole may enhance metabolic stability compared to the target’s meta-CF3, which introduces steric hindrance .
  • Core Modifications : ’s dihydropyrimidine-thione derivative lacks the hydroxyl group, reducing hydrogen-bonding capacity but increasing ring flexibility .
Physicochemical Properties
  • Solubility: The target’s hydroxyl and thioether groups may improve aqueous solubility over non-polar analogues like ’s thione derivative. ’s methoxy group likely enhances solubility further .

Q & A

Q. What if in vitro activity does not translate to in vivo models?

  • Methodology :
  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. IV administration in rodents).
  • Toxicology screening : Perform in vitro hepatotoxicity (HepG2 cell viability) and cardiotoxicity (hERG inhibition) assays to rule off-target effects .

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